

Pharmacokinetic Parameters of Antazoline in Rats

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Compound Focus: Antazoline Hydrochloride

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The table below summarizes the key quantitative findings from a preclinical pharmacokinetic study in rats following a single **intravenous dose of 10 mg/kg** [1].

Parameter	Value
Analytical Method	Reversed-Phase Ion-Pair Chromatography with liquid-liquid extraction [1]
Internal Standard	Phenacetin [1]
Terminal Elimination Half-Life (t _{1/2})	3.53 hours [1]
Urinary Excretion (0-72 hours)	61.8% of administered dose [1]
Biliary Excretion (0-24 hours)	14.2% of administered dose [1]
Fecal Excretion (0-72 hours)	5.9% of administered dose [1]
Total Recovery	~81.9% of administered dose [1]

These results indicate that Antazoline undergoes **relatively fast elimination** in rats, with **renal excretion** as the primary elimination route [1].

Detailed Experimental Protocol

This section outlines the validated methodology used for the quantification of Antazoline in rat biological matrices [1].

Sample Collection and Preparation

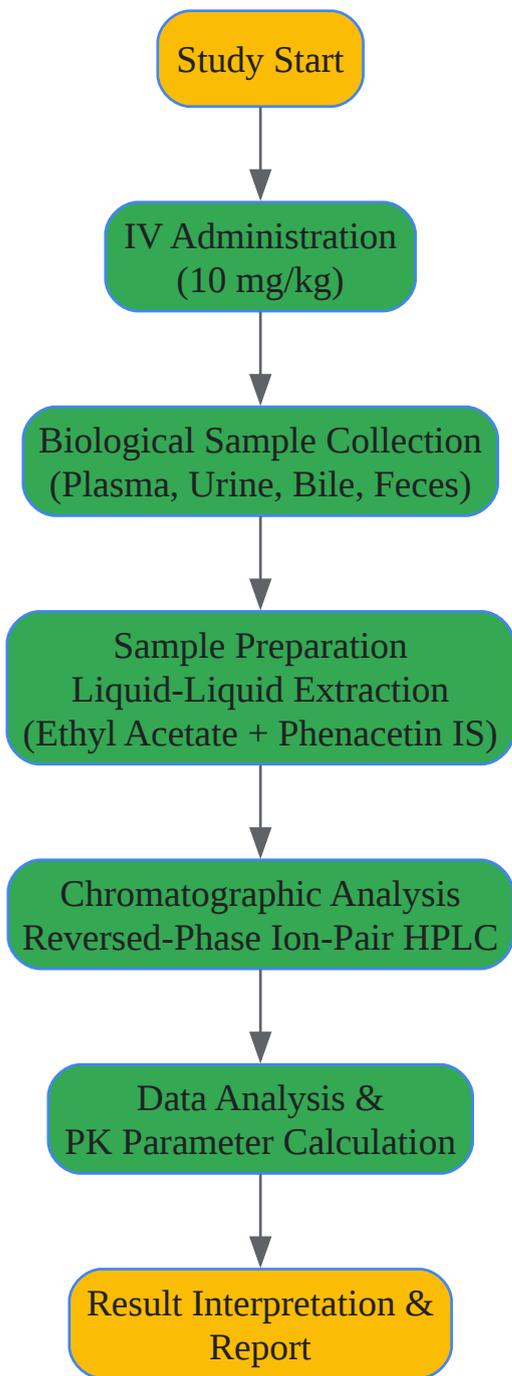
- **Dosing and Sampling:** Rats received a single intravenous injection of **Antazoline hydrochloride** at 10 mg/kg. Plasma, urine, bile, and feces samples were collected at predetermined time points [1].
- **Extraction Procedure:**
 - **Sample Volume:** A specific volume of plasma or excreta sample was used.
 - **Extraction Solvent:** Samples were extracted with **ethyl acetate**.
 - **Internal Standard:** **Phenacetin** was added to the samples prior to extraction.
 - The organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection into the chromatographic system [1].

Chromatographic Conditions and Validation

- **Chromatography:** Reversed-phase ion-pair chromatography.
- **Detection:** Ultraviolet (UV) or other suitable detection method.
- **Method Validation:**
 - **Accuracy:** Ranged between **90.89% and 112.33%**.
 - **Precision:** Intra- and inter-day imprecision were below **7.1% (RSD)**.
 - **Recovery:** The extraction recovery from plasma and excreta exceeded **82.5% [1]**.

Experimental Workflow for Rat Pharmacokinetic Study

The following diagram illustrates the key stages of a preclinical pharmacokinetic study for Antazoline in a rat model:



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Key Insights for Research and Development

- **Primary Elimination Route:** The high percentage of the dose recovered in urine underscores that **urinary excretion is the major pathway for Antazoline elimination** in rats. This is a critical consideration for drug interaction studies or in cases of impaired renal function [1].

- **Rapid Action:** The relatively short half-life aligns with the **fast onset of action** observed in clinical settings, such as the rapid conversion of atrial fibrillation [2].
- **Analytical Flexibility:** While the referenced study used a robust HPLC-UV method, newer techniques like **UPLC-MS/MS** offer higher sensitivity and throughput for modern bioanalysis [3]. Alternative methods, such as **spectrofluorimetry after derivatization**, have also been developed for Antazoline in pharmaceutical formulations, which could be adapted for biological samples [4].

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References

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